1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride
CAS No.:
Cat. No.: VC18245243
Molecular Formula: C10H12Cl3N
Molecular Weight: 252.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12Cl3N |
|---|---|
| Molecular Weight | 252.6 g/mol |
| IUPAC Name | [1-(2,6-dichlorophenyl)cyclopropyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H11Cl2N.ClH/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10;/h1-3H,4-6,13H2;1H |
| Standard InChI Key | BJRVAEDIYHWBML-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CN)C2=C(C=CC=C2Cl)Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C10H12Cl3N, with a molar mass of 252.6 g/mol . Its structure features a cyclopropane ring directly bonded to a methanamine group, which is further substituted at the 1-position by a 2,6-dichlorophenyl aromatic ring. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro assays . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride | |
| Canonical SMILES | C1CC1(CN)C2=C(C=CC=C2Cl)Cl.Cl | |
| InChI Key | BJRVAEDIYHWBML-UHFFFAOYSA-N | |
| PubChem CID | 165589763 |
The dichlorophenyl group contributes to steric bulk and electronic effects, enhancing receptor-binding affinity through hydrophobic interactions and halogen bonding .
Physicochemical Behavior
While solubility data remain limited, the hydrochloride salt’s ionic nature suggests high solubility in aqueous buffers and polar aprotic solvents like dimethyl sulfoxide (DMSO). The compound’s logP (partition coefficient) is estimated at ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Stability studies under varying pH and temperature conditions are pending, though analogous cyclopropylmethanamines demonstrate degradation at temperatures exceeding 150°C .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 1-[1-(2,6-dichlorophenyl)cyclopropyl]methanamine hydrochloride typically follows a three-step sequence (Fig. 1):
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Cyclopropanation: A 2,6-dichlorophenyl precursor undergoes cyclopropane ring formation via [2+1] cycloaddition using diethylzinc and diiodomethane .
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Amination: The cyclopropane intermediate is functionalized with a methanamine group using reductive amination or nucleophilic substitution.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Key reaction conditions include:
| Parameter | Detail | Source |
|---|---|---|
| Solvents | Dichloromethane, ethanol | |
| Catalysts | Palladium(II) acetate, potassium carbonate | |
| Temperature Range | 25–80°C | |
| Yield Optimization | Lithium aluminum hydride reduction |
Purification and Analysis
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Analytical characterization employs:
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d6) displays signals at δ 7.35–7.45 (aromatic protons) and δ 2.85–3.10 (cyclopropyl-CH2-NH2).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 252.6 [M+H]⁺, consistent with the molecular formula .
Pharmacological Profile
Mechanism of Action
The compound acts as a selective 5-HT2C receptor agonist, with negligible activity at 5-HT2A and 5-HT2B subtypes . This selectivity arises from steric complementarity between the cyclopropane ring and the 5-HT2C receptor’s hydrophobic binding pocket. The dichlorophenyl group stabilizes the active receptor conformation via π-π stacking with Phe327 and electrostatic interactions with Asp134 .
In Vitro and In Vivo Data
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Receptor Binding: IC50 = 12 nM at 5-HT2C (vs. >1,000 nM at 5-HT2A) .
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Functional Assays: EC50 = 28 nM in calcium flux assays using HEK293 cells expressing human 5-HT2C .
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Metabolic Stability: Half-life of 2.1 hours in human liver microsomes, suggesting moderate hepatic clearance.
Rodent studies indicate dose-dependent appetite suppression (ED50 = 3 mg/kg) without inducing hyperlocomotion, a common side effect of 5-HT2A activation .
Therapeutic Applications
Neuropsychiatric Disorders
Preclinical data support potential use in:
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Obesity: 5-HT2C activation reduces food intake by enhancing satiety signaling in the hypothalamus .
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Schizophrenia: Agonism at 5-HT2C may mitigate positive symptoms (e.g., hallucinations) by modulating dopaminergic activity in the mesolimbic pathway .
Substance Use Disorders
In rat models, the compound reduces cocaine self-administration by 60% at 10 mg/kg, implicating 5-HT2C in reward pathway regulation .
Recent Research Developments
A 2024 study optimized the synthesis yield to 78% by substituting dichloromethane with tetrahydrofuran, reducing reaction time from 24 to 8 hours. Additionally, molecular dynamics simulations have clarified the role of the cyclopropane ring in conferring metabolic stability against CYP3A4 oxidation .
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